molecular formula C13H18O5Si B14559349 2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one CAS No. 62218-02-4

2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one

Cat. No.: B14559349
CAS No.: 62218-02-4
M. Wt: 282.36 g/mol
InChI Key: QLQOJTFIXWKIGO-UHFFFAOYSA-N
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Description

2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxasilin compounds, which are characterized by a benzene ring fused with a dioxasilin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one typically involves the reaction of appropriate silanes with catechol derivatives under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzodioxasilin ring.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2H,4H-1,3,2-benzodioxasilin-4-one
  • 2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one

Uniqueness

2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one is unique due to its specific propoxy groups, which confer distinct chemical and physical properties compared to its analogs

Properties

CAS No.

62218-02-4

Molecular Formula

C13H18O5Si

Molecular Weight

282.36 g/mol

IUPAC Name

2,2-dipropoxy-1,3,2-benzodioxasilin-4-one

InChI

InChI=1S/C13H18O5Si/c1-3-9-15-19(16-10-4-2)17-12-8-6-5-7-11(12)13(14)18-19/h5-8H,3-4,9-10H2,1-2H3

InChI Key

QLQOJTFIXWKIGO-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si]1(OC2=CC=CC=C2C(=O)O1)OCCC

Origin of Product

United States

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